

# Physical and chemical properties of Potassium 4-bromobenzenesulfonate

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## Compound of Interest

Compound Name: Potassium 4-bromobenzenesulfonate

Cat. No.: B1343616

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## An In-depth Technical Guide to Potassium 4-bromobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **Potassium 4-bromobenzenesulfonate**. It includes detailed experimental protocols for its synthesis and purification, and explores its reactivity and potential applications in organic synthesis and drug development.

## Chemical Identity and Physical Properties

**Potassium 4-bromobenzenesulfonate** is the potassium salt of 4-bromobenzenesulfonic acid. It is a white to off-white crystalline solid.<sup>[1]</sup> While specific quantitative data for some physical properties are not readily available in the literature, a summary of its known and estimated properties is provided below.

Table 1: Physical and Chemical Properties of **Potassium 4-bromobenzenesulfonate**

| Property          | Value   | Source/Comment                   |
|-------------------|---|----------------------------------|
| CAS Number        | 66788-58-7  | [1]                              |
| Molecular Formula | C <sub>6</sub> H <sub>4</sub> BrKO <sub>3</sub> S | [1]                              |
| Molecular Weight  | 275.16 g/mol                                      | [1]                              |
| Appearance        | White to off-white solid                          | [1]                              |
| Melting Point     | Data not available                                | Typically high for ionic salts   |
| Boiling Point     | Data not available                                | Decomposes at high temperatures  |
| Solubility        | Soluble in water and alcohol.<br>[1]              | Quantitative data not available. |

## Spectral Data

Detailed spectral data for **Potassium 4-bromobenzenesulfonate** is not widely published. However, based on the known spectra of analogous compounds such as 4-bromobenzenesulfonic acid, its methyl ester, and other aryl sulfonates, the expected spectral characteristics are outlined below.

Table 2: Predicted Spectral Data for **Potassium 4-bromobenzenesulfonate**

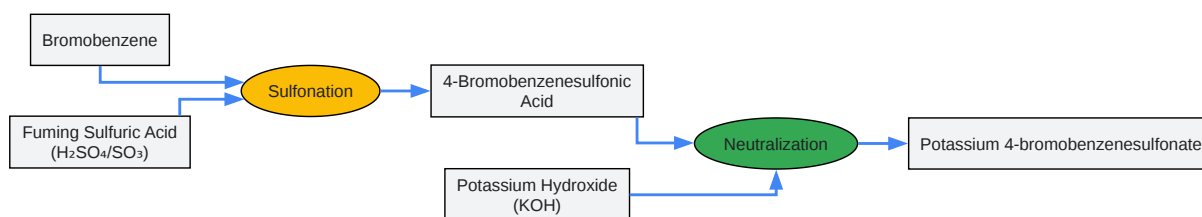
| Spectrum                                  | Expected Chemical Shifts / Bands   |
|---|--|
| $^1\text{H}$ NMR ( $\text{D}_2\text{O}$ ) | Two doublets in the aromatic region (approx. 7.5-7.9 ppm), characteristic of a 1,4-disubstituted benzene ring.   |
| $^{13}\text{C}$ NMR                       | Four signals in the aromatic region (approx. 120-145 ppm), with the carbon attached to the bromine (ipso-carbon) shifted upfield due to the heavy atom effect.   |
| FTIR (KBr pellet)                         | Strong absorption bands corresponding to the S=O stretching of the sulfonate group (approx. 1200-1175 $\text{cm}^{-1}$ and 1060-1030 $\text{cm}^{-1}$ ), and C-S stretching (approx. 700-600 $\text{cm}^{-1}$ ). |

## Experimental Protocols

### Synthesis of Potassium 4-bromobenzenesulfonate

A common method for the synthesis of aryl sulfonic acids is the sulfonation of an aromatic ring. The resulting sulfonic acid can then be neutralized with a base to form the corresponding salt.

Workflow for the Synthesis of **Potassium 4-bromobenzenesulfonate**



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Caption: Synthesis of **Potassium 4-bromobenzenesulfonate**.

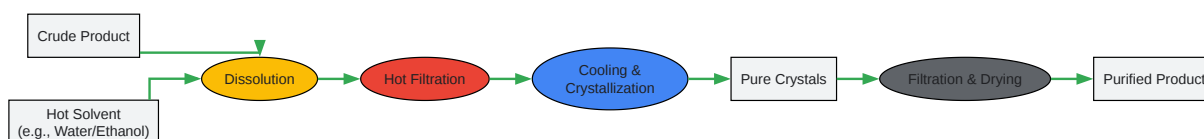
## Detailed Methodology:

- **Sulfonation:** To a stirred solution of bromobenzene in a suitable solvent (e.g., dichloromethane), slowly add fuming sulfuric acid (oleum) at a controlled temperature (typically 0-25 °C). The reaction is exothermic and should be monitored carefully.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Quenching:** The reaction mixture is then carefully poured onto crushed ice to quench the reaction and precipitate the 4-bromobenzenesulfonic acid.
- **Neutralization:** The precipitated sulfonic acid is filtered and washed with cold water. It is then dissolved in a minimal amount of hot water and neutralized by the slow addition of a stoichiometric amount of potassium hydroxide solution.
- **Isolation:** The resulting solution is cooled to induce crystallization of the **potassium 4-bromobenzenesulfonate**. The crystals are then collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

## Purification by Recrystallization

For obtaining high-purity **Potassium 4-bromobenzenesulfonate**, recrystallization is a standard procedure.

## Workflow for Recrystallization



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Caption: Purification via Recrystallization.

#### Detailed Methodology:

- **Dissolution:** Dissolve the crude **Potassium 4-bromobenzenesulfonate** in a minimum amount of a suitable hot solvent, such as a water-ethanol mixture.
- **Decolorization (Optional):** If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated.
- **Hot Filtration:** While hot, filter the solution through a pre-heated funnel to remove any insoluble impurities and activated charcoal.
- **Crystallization:** Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- **Isolation:** Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

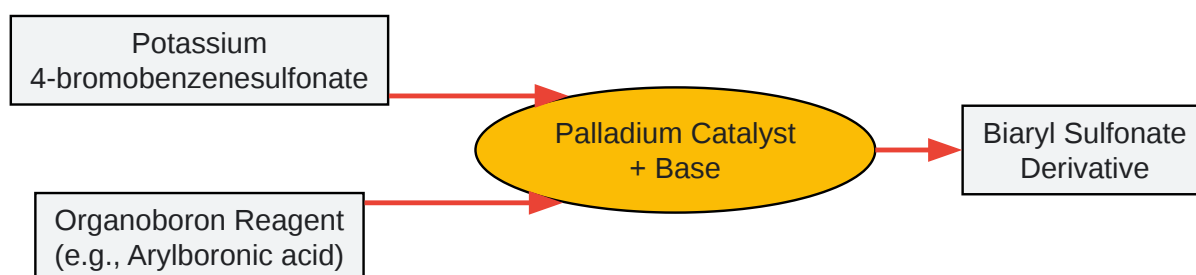
## Chemical Reactivity and Applications in Drug Development

**Potassium 4-bromobenzenesulfonate** possesses two reactive sites: the sulfonate group, which can act as a leaving group, and the carbon-bromine bond, which can participate in cross-coupling reactions. This dual reactivity makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules relevant to drug discovery.

### Reactivity of the Aryl Bromide

The bromine atom on the aromatic ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

#### Logical Relationship in Suzuki-Miyaura Coupling



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Caption: Suzuki-Miyaura Cross-Coupling Reaction.

In a typical Suzuki-Miyaura reaction, **Potassium 4-bromobenzenesulfonate** can be coupled with various organoboron reagents (e.g., arylboronic acids or esters) in the presence of a palladium catalyst and a base to form biaryl structures.<sup>[2][3]</sup> These biaryl motifs are prevalent in many biologically active compounds and approved drugs.

## Reactivity of the Sulfonate Group

Aryl sulfonates are known to be good leaving groups in nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions, especially when the aromatic ring is activated by electron-withdrawing groups. While the bromo-substituent is not strongly electron-withdrawing, under forcing conditions or with strong nucleophiles, the sulfonate group could potentially be displaced.

## Potential Applications in Drug Synthesis

The dual reactivity of **Potassium 4-bromobenzenesulfonate** allows for sequential functionalization, making it a valuable intermediate in multi-step syntheses of drug candidates. For instance, the bromine can first be utilized in a cross-coupling reaction to build a core scaffold, and the sulfonate group could then be modified or used to improve the physicochemical properties (e.g., solubility) of the final compound. While direct involvement in signaling pathways is not documented, its utility as a synthetic intermediate in creating novel chemical entities for biological screening is significant. For example, various benzenesulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory, antimicrobial, and antioxidant activities.

## Safety and Handling

**Potassium 4-bromobenzenesulfonate** should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**Potassium 4-bromobenzenesulfonate** is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its dual reactivity allows for the construction of complex molecular architectures. While some of its physical properties are not well-documented, its chemical behavior can be reliably predicted based on the principles of organic chemistry. This guide provides a foundational understanding for researchers and scientists looking to utilize this compound in their work.

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